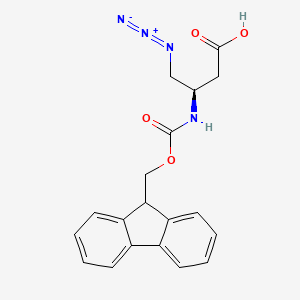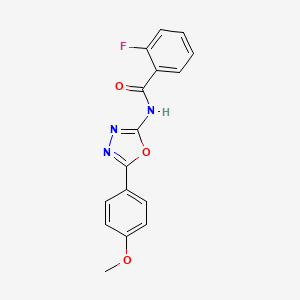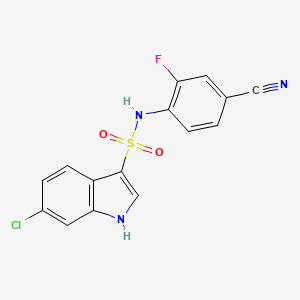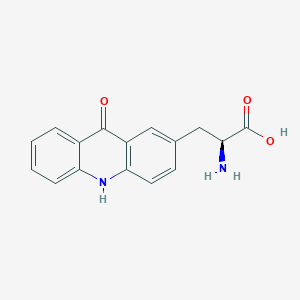
N-(2,5-dimethoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-dimethoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide” is a complex organic compound. It contains a benzene ring which is a common component in organic compounds . The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a benzene ring minus one hydrogen) with methoxy groups (OCH3) attached at the 2nd and 5th positions . The “3-nitro” indicates a nitro group (NO2) at the 3rd position, and “4-(phenylsulfanyl)” suggests a phenyl group attached through a sulfur atom at the 4th position . Finally, “benzenecarboxamide” is a benzene ring attached to a carboxamide group (CONH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the carboxamide could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like nitro and carboxamide could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Molecular Electronic Device Applications
One of the notable applications of molecular compounds similar to N-(2,5-dimethoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is in the development of molecular electronic devices. A study by Chen, Reed, Rawlett, and Tour (1999) explored a molecule containing a nitroamine redox center, which exhibited significant on-off ratios and negative differential resistance, indicating its potential for use in molecular electronics (Chen et al., 1999).
Synthetic Methodology and Characterization
The synthesis and characterization of compounds structurally related to this compound have been the subject of various studies. For example, Prakash Bhaskar et al. (2019) detailed the synthesis of a similar compound using a 'one-pot' reductive cyclization method, providing insights into synthetic methodologies that could potentially be applied to the synthesis of this compound for further research applications (Prakash Bhaskar et al., 2019).
Radiosensitizers and Bioreductively Activated Cytotoxins
In the field of medicinal chemistry, compounds with similar functional groups have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. Threadgill et al. (1991) synthesized a series of nitrothiophene derivatives to explore their efficacy in these applications, indicating the potential for this compound to serve similar roles (Threadgill et al., 1991).
Antimicrobial and Antiamoebic Agents
Further research into the antimicrobial and antiamoebic potential of compounds structurally related to this compound was conducted by Misra and Saxena (1976). Their study synthesized and evaluated various N-substituted benzamides for amoebicidal activity, providing a basis for considering similar evaluations for this compound (Misra & Saxena, 1976).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-nitro-4-phenylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-27-15-9-10-19(28-2)17(13-15)22-21(24)14-8-11-20(18(12-14)23(25)26)29-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSXAFFZUHSWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2673183.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid](/img/structure/B2673187.png)





![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)


![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)


